molecular formula C6H8ClN B084501 4-Methylpyridine hydrochloride CAS No. 14401-93-5

4-Methylpyridine hydrochloride

Cat. No. B084501
CAS RN: 14401-93-5
M. Wt: 129.59 g/mol
InChI Key: BSADJIPSKPADNV-UHFFFAOYSA-N
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Description

4-Methylpyridine, also known as 4-picoline, is a neutral N-donor ligand . It is one of the three isomers of methylpyridine and is a building block for the synthesis of other heterocyclic compounds .


Synthesis Analysis

4-Methylpyridine is synthesized via the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines . The application of this methodology further provided a privileged pyridine scaffold containing biologically relevant molecules and direct drug/natural product conjugation with ethyl 2-methyl nicotinate .


Molecular Structure Analysis

The molecular formula of 4-Methylpyridine hydrochloride is C6H8ClN . The InChI is 1S/C6H7N.ClH/c1-6-2-4-7-5-3-6;/h2-5H,1H3;1H . The Canonical SMILES is CC1=CC=NC=C1.Cl .


Chemical Reactions Analysis

4-Methylpyridine forms isostructural complexes with iron and cobalt phthalocyanines . It is also used in the preparation of a 1,2-dihydropyridide derivative .


Physical And Chemical Properties Analysis

The molecular weight of 4-Methylpyridine hydrochloride is 129.59 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The topological polar surface area is 12.9 Ų .

Scientific Research Applications

  • Electrophoretic separation in free solution capillary electrophoresis: 4-Methylpyridine derivatives, including 2-, 3-, and 4-methylpyridines, have been used to explore the relationships between pH and separation in capillary electrophoresis, indicating a role in analytical chemistry for substance separation (Wren, 1991).

  • Synthesis of cognition-enhancing drugs: 4-Methylpyridine derivatives have been utilized in the synthesis of drugs like DMP 543, which enhances acetylcholine release. This showcases its role in medicinal chemistry and pharmaceutical applications (Pesti et al., 2000).

  • Corrosion inhibition: 2-Amino-4-methylpyridine has been studied for its effect on the corrosion behavior of mild steel, highlighting its potential use in corrosion science and materials protection (Mert et al., 2014).

  • Structural studies in crystallography: The crystal structure and charge density of 4‐methylpyridine has been a subject of study, contributing to the understanding of molecular and crystal structures (Ohms et al., 1985).

  • Photodimerization studies: Research into the ultraviolet irradiation of 4-methylpyridine derivatives has led to insights into photochemical dimerization processes, relevant in photochemistry (Taylor & Kan, 1963).

  • Spectroscopic studies: The interaction of 4-methylpyridine with other chemicals has been analyzed using spectroscopy, particularly surface-enhanced Raman scattering (SERS), indicating its utility in chemical analysis and surface science (Cardini et al., 2004).

  • Pharmacokinetics studies: 4-Aminopyridine hydrochloride has been studied for its pharmacokinetics in human volunteers, relevant in clinical pharmacology and drug development (Evenhuis et al., 1981).

  • Geroprotection research: Derivatives like 2-ethyl-6-methyl-3-hydroxypyridine hydrochloride have been investigated as potential geroprotectors, substances that may retard aging, which is significant in gerontology and aging research (Emanuel & Obukhova, 1978).

  • Catalysis: Crosslinked polyvinylpyridine hydrochloride has been found effective as a catalyst for acetalization of carbonyl compounds and esterification of carboxylic acids, indicating its role in synthetic chemistry and catalysis (Yoshida et al., 1981).

Mechanism of Action

4-Methylpyridine is a neutral N-donor ligand . It forms isostructural complexes with iron and cobalt phthalocyanines .

Safety and Hazards

4-Methylpyridine is flammable and poses a moderate fire hazard when exposed to heat or flame . It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation .

Future Directions

Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . There is a need for a single robust method allowing the selective introduction of multiple functional groups . The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .

properties

IUPAC Name

4-methylpyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N.ClH/c1-6-2-4-7-5-3-6;/h2-5H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSADJIPSKPADNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylpyridine hydrochloride

CAS RN

14401-93-5
Record name Pyridine, 4-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14401-93-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-methylpyridinium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.865
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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